molecular formula C23H18FN3O5S B12130949 Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617698-27-8

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12130949
CAS No.: 617698-27-8
M. Wt: 467.5 g/mol
InChI Key: XXFVLQZFJFEKDR-FBMGVBCBSA-N
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Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that includes fluorinated benzoyl, pyridine, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Methyl 2-(3-(3-bromo-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its fluorinated benzoyl group, which imparts distinct chemical and biological properties compared to its chloro or bromo analogs .

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, a pyridine ring, and a pyrrolidine derivative, which contribute to its biological properties. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Thiazole and pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the thiazole ring is particularly significant in enhancing cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. For example, thiazole derivatives have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer cell signaling pathways .
  • Anticonvulsant Properties : Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .

Anticancer Activity

A study exploring thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Methyl 2-(...)A549< 10
DoxorubicinA54915
Naphthalene-thiazole analogueNIH/3T318.4

Enzyme Inhibition

Another study focused on the inhibition of p38 MAPK by thiazole derivatives. The compound was tested alongside others for its ability to inhibit this kinase, which is crucial in regulating inflammatory responses. The results indicated that similar compounds could effectively reduce the activity of p38 MAPK in vitro .

Properties

CAS No.

617698-27-8

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H18FN3O5S/c1-11-6-7-13(9-15(11)24)18(28)16-17(14-5-4-8-25-10-14)27(21(30)19(16)29)23-26-12(2)20(33-23)22(31)32-3/h4-10,17,28H,1-3H3/b18-16+

InChI Key

XXFVLQZFJFEKDR-FBMGVBCBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CN=CC=C4)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CN=CC=C4)O)F

Origin of Product

United States

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